molecular formula C11H21NO2 B8233186 (s)-2-Amino-5-cyclohexylpentanoic acid

(s)-2-Amino-5-cyclohexylpentanoic acid

Cat. No. B8233186
M. Wt: 199.29 g/mol
InChI Key: LGIVZSMPEFXNLH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-2-Amino-5-cyclohexylpentanoic acid is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Nitric Oxide Synthases

(S)-2-Amino-5-cyclohexylpentanoic acid has been explored for its potential in inhibiting nitric oxide synthases (NOS). In particular, studies have focused on its analogs, such as S-2-amino-5-(2-aminoimidazol-1-yl)pentanoic acid and S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid, which have been used as lead compounds. These compounds have shown potency in inhibiting various forms of NOS, including rat iNOS, rat nNOS, and human-derived cNOS (Ulhaq et al., 1998).

Role in Constituent Amino Acids in Toxins

Another area of research involves the synthesis and resolution of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins. These compounds have been synthesized and studied for their properties and potential applications (Shimohigashi et al., 1976).

Asymmetric Synthesis of α-Amino Acids

The compound has also been utilized in the efficient asymmetric synthesis of α-amino acids. For example, the transformation of cyclo (Δaminoacyl-L-Ala) to cyclo (L-aminoacyl-L-Ala) demonstrated high chiral induction, highlighting its use in the synthesis of pure L-Leu, L-Aba, and L-App (Kanmera et al., 1980).

Isolation from Mushroom Extracts

2-Amino-5-chloro-4-pentenoic acid, a related compound, was isolated from the mushroom Amanita cokeri. Its toxicity was studied against various organisms, showcasing its potential in ecological and biological research (Drehmel & Chilton, 2002).

Metabolic Studies

The metabolism of related amino acid derivatives, like 1-amino cyclo pentane-1-carboxylic acid, has been investigated in normal and tumor-bearing mice. This research provides insights into the distribution, excretion, and metabolism of these compounds in biological systems (Sterling et al., 1962).

Synthesis of Carbocyclic and Heterocyclic β-Aminocarboxylic Acids

Studies have also been conducted on the synthesis of carbocyclic and heterocyclic β-aminocarboxylic acids, exploring their roles in natural products, antibiotics, and as precursors for pharmacologically interesting compounds (Kiss & Fülöp, 2014).

properties

IUPAC Name

(2S)-2-amino-5-cyclohexylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h9-10H,1-8,12H2,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIVZSMPEFXNLH-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.